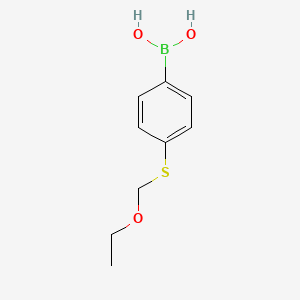

4-(Ethoxymethylthio)phenylboronic acid

Overview

Description

“4-(Ethoxymethylthio)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are known for their ability to form reversible covalent bonds with sugars, which makes them useful in various biological applications .

Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic compounds with a boron compound . For example, phenylboronic acid, a commonly studied boron compound, can be synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product .Molecular Structure Analysis

The molecular formula of “this compound” is C9H13BO4, and its average molecular weight is 196.008 Da . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids are known for their ability to undergo Suzuki-Miyaura cross-coupling reactions . They can also participate in addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates, sulfoxidation reactions, and copper-catalyzed halogenation .Physical And Chemical Properties Analysis

The density of “this compound” is approximately 1.2 g/cm3, and its boiling point is around 356.6°C . It has four hydrogen bond acceptors, two hydrogen bond donors, and five freely rotating bonds .Scientific Research Applications

Synthesis and Properties

Phenylboronic acids and their derivatives, including benzoxaboroles which are closely related to 4-(Ethoxymethylthio)phenylboronic acid, have been studied for their synthesis methods, structural properties, and application potential. These compounds have gained attention for their diverse applications, from serving as building blocks in organic synthesis to displaying biological activities. Their ability to bind hydroxyl compounds makes them useful as molecular receptors for sugars and glycoconjugates, highlighting their versatility in chemical and biological sciences (Adamczyk-Woźniak et al., 2009).

Antioxidant Activity Analysis

The exploration of antioxidant activities and their determination methods has been critical in understanding the potential therapeutic uses of phenylboronic acid derivatives. Analytical methods, including various assays like ORAC, HORAC, and CUPRAC, have been employed to assess the antioxidant capacity of complex samples, which is relevant for compounds with potential pharmaceutical applications (Munteanu & Apetrei, 2021).

Electrochemical Biosensors

The development of electrochemical biosensors based on phenylboronic acid and its derivatives marks a significant advancement in biomedical engineering. These biosensors utilize the selective binding properties of phenylboronic acids to diols for detecting glucose and glycoproteins, demonstrating their potential in medical diagnostics and monitoring, such as in glucose sensors and glycated hemoglobin (HbA1c) sensors for diabetes management (Anzai, 2016).

Drug Delivery Systems

Research into pH- and sugar-sensitive layer-by-layer films and microcapsules has shown promising developments for drug delivery applications. These systems, incorporating phenylboronic acid derivatives, can respond to changes in glucose levels or pH, making them ideal for targeted therapeutic delivery, including insulin release in response to glucose for diabetes treatment (Sato et al., 2011).

Mechanism of Action

Target of Action

The primary target of 4-(Ethoxymethylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic acids, in general, are stable and easy to handle, making them important to organic synthesis .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki-Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

[4-(ethoxymethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3S/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJFNCNDSGOOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCOCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901243050 | |

| Record name | Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096331-89-2 | |

| Record name | Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

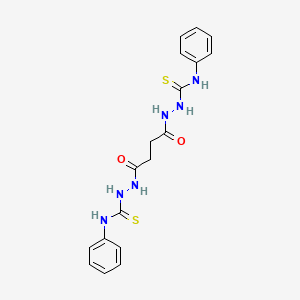

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3060161.png)

![Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3060162.png)

![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)